1-Methyl-4-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique nitrogen-containing ring structure. This compound has garnered attention in various fields of chemistry due to its potential applications in medicinal chemistry and materials science. The presence of both a methyl group and a nitro group contributes to its reactivity and biological activity, making it a subject of interest in synthetic organic chemistry.
1-Methyl-4-nitro-1H-indazole can be synthesized through various methods, often starting from simpler indazole derivatives or through direct nitration of methylindazole. The compound's synthesis is documented in several studies, highlighting its importance as a precursor for further chemical modifications and applications in drug development.
This compound falls under the category of nitroindazoles, which are recognized for their diverse biological activities, including antimicrobial and anti-cancer properties. Its classification is crucial for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 1-methyl-4-nitro-1H-indazole typically involves the following methods:
The reaction conditions often require careful control of temperature and reaction time to optimize yield and selectivity. For example, using electron-withdrawing groups as directing groups in palladium-catalyzed reactions has been shown to enhance site-selectivity during arylation .
The molecular structure of 1-methyl-4-nitro-1H-indazole consists of a five-membered ring containing two nitrogen atoms and a methyl group attached to one nitrogen atom. The nitro group is attached to the carbon adjacent to the nitrogen.
CC1=NN(C=C1C(=O)[N+](=O)[O-])
.1-Methyl-4-nitro-1H-indazole participates in various chemical reactions, including:
The oxidative arylation mechanism involves several key steps:
The mechanism by which 1-methyl-4-nitro-1H-indazole exerts its effects can be complex, depending on its application in biological systems.
In biological contexts, this compound may interact with specific enzymes or receptors, influencing pathways related to cell growth or apoptosis. The nitro group can participate in redox reactions, potentially leading to the generation of reactive nitrogen species that can affect cellular functions.
Studies have indicated that derivatives of this compound exhibit antimicrobial activity, which may be linked to their ability to interfere with microbial metabolism or cell wall synthesis.
Relevant data include spectral analysis (NMR, IR) confirming functional groups and structural integrity.
1-Methyl-4-nitro-1H-indazole has several scientific uses:
Research continues into expanding its applications in drug design and other fields due to its versatile reactivity and biological activity.
1-Methyl-4-nitro-1H-indazole (CAS 26120-43-4) is a synthetically derived nitrogen-containing heterocycle with molecular formula C₈H₇N₃O₂ and molecular weight 177.16 g/mol [1] [5] [9]. This compound belongs to the broader class of indazole derivatives, characterized by a fused bicyclic structure combining benzene and pyrazole rings. Its significance stems from its role as a versatile building block in medicinal chemistry and its utility in exploring structure-activity relationships in bioactive molecules. The strategic placement of nitro (-NO₂) and methyl (-CH₃) groups at the C4 and N1 positions, respectively, confers distinct electronic and steric properties that modulate its reactivity and biological interactions [3] [10]. Unlike naturally occurring indazole alkaloids (e.g., nigellicine or nigeglanine), this compound is exclusively synthetic, reflecting advances in heterocyclic methodology [10].
1-Methyl-4-nitro-1H-indazole occupies a defined niche within indazole taxonomy based on its substitution pattern, tautomeric preference, and electronic profile. Indazoles exist in three tautomeric forms (1H-, 2H-, and 3H-), with the 1H-tautomer being thermodynamically favored due to greater stability (energy difference: ~14.5–20 kJ/mol) [4] [10]. The methylation at N1 locks the molecule exclusively in the 1H-indazole form, eliminating tautomeric ambiguity and directing regioselectivity in further chemical reactions [7] [10]. The C4-nitro group classifies it as an electron-deficient indazole, significantly altering its π-electron distribution and dipole moment compared to unsubstituted or alkyl-substituted analogs. This taxonomy positions it alongside pharmacologically active indazoles like benzydamine (anti-inflammatory) or pazopanib (anticancer), though its primary utility remains in chemical synthesis [3] [7].
Table 1: Taxonomic Classification of 1-Methyl-4-nitro-1H-indazole
Classification Level | Attributes | Comparative Examples |
---|---|---|
Core Heterocycle | Benzo-fused pyrazole (indazole) | 1H-Indazole; 2H-Indazole |
Tautomeric Form | 1H-indazole (fixed by N1-methylation) | 2H-Indazole (less stable tautomer) |
Substituent Position | N1: Methyl; C4: Nitro | 5-Nitro-1H-indazole; 7-Nitro-1H-indazole |
Electronic Profile | Electron-deficient (σₚ meta: +0.71 for NO₂) | 4-Amino-1H-indazole (electron-rich) |
Synthetic Origin | Fully synthetic (no natural analogs) | Nigellicine (natural indazole alkaloid) |
Indazoles gained prominence in medicinal chemistry in the mid-20th century with the development of benzydamine (1960s; NSAID) and bendazac (1980s; anti-cataract agent) [3] [10]. Early synthetic routes focused on electrophilic substitutions of unsubstituted indazoles, which faced challenges in regiocontrol. The 1980s–1990s saw innovations in transition-metal-catalyzed methods, such as:
These advances enabled the targeted synthesis of C4-nitro indazoles. The specific derivative 1-Methyl-4-nitro-1H-indazole emerged as a key intermediate for:
Table 2: Milestones in Medicinal Indazole Chemistry
Era | Key Developments | Representative Drugs |
---|---|---|
1960–1970s | First NSAID indazoles (benzydamine); electrophilic substitution methods | Benzydamine; Bendazac |
1980–1990s | Transition-metal catalysis (Pd, Cu); tautomeric control strategies | Granisetron (anti-emetic) |
2000–2010s | Targeted kinase inhibitors; structure-based design | Pazopanib; Axitinib |
2010–Present | Functionalization of C-nitro derivatives (e.g., 4-nitroindazoles) | 1-Methyl-4-nitro-1H-indazole analogs |
The bioactivity profile of 1-Methyl-4-nitro-1H-indazole is governed by synergistic effects of its substituents:
Nitro Group (–NO₂) at C4:
Methyl Group (–CH₃) at N1:
Table 3: Physicochemical Contributions of Substituents
Substituent | Electronic σₚ (meta) | Effect on log P | Key Biological Roles | Synthetic Utility |
---|---|---|---|---|
C4-NO₂ | +0.71 | +0.15 | Electrophilic site for nucleophiles; ROS generation under hypoxia; H-bond acceptor | Precursor for reduction to –NH₂; facilitates metal coordination |
N1-CH₃ | -0.17 (σ_I inductive) | +0.56 | Metabolic stabilization; tautomer control; hydrophobic interactions in binding pockets | Blocks N1 reactivity; directs C3 functionalization |
The combined effect is evident in molecular recognition: The methyl group anchors the indazole in hydrophobic pockets, while the nitro group polarizes adjacent bonds, enhancing interactions with residues in enzymatic active sites. This synergy makes 1-methyl-4-nitro-1H-indazole a privileged scaffold for generating bioactive analogs via nitro group transformation (e.g., to amines, triazoles) or C3 functionalization [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7